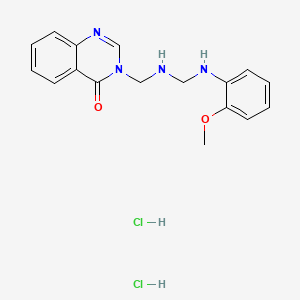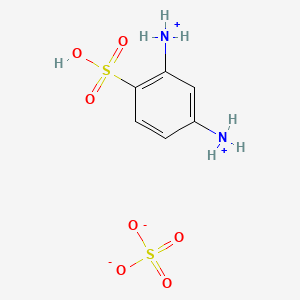
(Tcnq)2 isoquinoline(N-N-propyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Tcnq)2 isoquinoline(N-N-propyl) is a complex organic compound with the molecular formula C36H22N9+. It is a derivative of tetracyanoquinodimethane (TCNQ) and isoquinoline, which are known for their unique electronic properties.
準備方法
The synthesis of (Tcnq)2 isoquinoline(N-N-propyl) involves several steps. One common method is the cyclocondensation of diamines with bis(triisopropylsilyl)-dialkynyl-l,2-dione, followed by further reactions with malononitrile using the Lehnert reagent . This process results in the formation of TCNQ derivatives, which are then combined with isoquinoline derivatives to produce the final compound. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
化学反応の分析
(Tcnq)2 isoquinoline(N-N-propyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
科学的研究の応用
(Tcnq)2 isoquinoline(N-N-propyl) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents due to its unique electronic properties. In medicine, it is being explored for its potential use in diagnostic imaging and as a component of drug delivery systems. In industry, it is used in the production of organic semiconductors and other electronic devices .
作用機序
The mechanism of action of (Tcnq)2 isoquinoline(N-N-propyl) involves its ability to accept and transport electrons. This compound has a high electron affinity, which allows it to participate in various redox reactions. The molecular targets and pathways involved in its mechanism of action include the electron transport chain and other redox-active proteins and enzymes. The unique electronic properties of this compound make it an effective electron acceptor and transporter in various biological and chemical systems .
類似化合物との比較
(Tcnq)2 isoquinoline(N-N-propyl) can be compared with other similar compounds, such as N-xylyl-pyridinium and N-xylyl-isoquinolinium cations. These compounds also contain TCNQ derivatives and exhibit similar electronic properties. (Tcnq)2 isoquinoline(N-N-propyl) is unique in its molecular structure and electron affinity, which make it a more effective electron acceptor and transporter.
特性
分子式 |
C36H22N9+ |
|---|---|
分子量 |
580.6 g/mol |
IUPAC名 |
2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile;2-propylisoquinolin-2-ium |
InChI |
InChI=1S/2C12H4N4.C12H14N/c2*13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16;1-2-8-13-9-7-11-5-3-4-6-12(11)10-13/h2*1-4H;3-7,9-10H,2,8H2,1H3/q;;+1 |
InChIキー |
IOMYNHFLYLMBLS-UHFFFAOYSA-N |
正規SMILES |
CCC[N+]1=CC2=CC=CC=C2C=C1.C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N.C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)






![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)




